molecular formula C26H25N5O2S B11570801 6-(4-ethoxyphenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11570801
M. Wt: 471.6 g/mol
InChI Key: RBGRUSJANUZOJW-UHFFFAOYSA-N
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Description

6-(4-ETHOXYPHENYL)-N-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines

Preparation Methods

The synthesis of 6-(4-ETHOXYPHENYL)-N-(4-METHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-ethoxyphenyl hydrazine with 4-methylphenyl isothiocyanate, followed by cyclization with phenyl isocyanate. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of inflammatory mediators, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

  • 6-(4-METHYLPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
  • 6-(4-CHLOROPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications .

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C26H25N5O2S/c1-3-33-21-15-11-18(12-16-21)22-23(25(32)27-20-13-9-17(2)10-14-20)34-26-29-28-24(31(26)30-22)19-7-5-4-6-8-19/h4-16,22-23,30H,3H2,1-2H3,(H,27,32)

InChI Key

RBGRUSJANUZOJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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